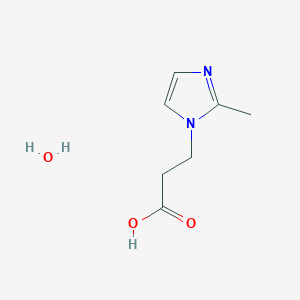
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Descripción general
Descripción
“(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 1019351-57-5 . It has a molecular weight of 244.36 . and 98% .
Molecular Structure Analysis
The InChI code for “(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine” is1S/C14H16N2S/c15-9-14-16-12-7-6-11 (8-13 (12)17-14)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2 . Physical And Chemical Properties Analysis
The molecular weight of “(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine” is 244.36 . and 98% .Aplicaciones Científicas De Investigación
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are crucial in medicinal chemistry due to their wide range of pharmacological activities. The unique methine center in the thiazole ring positions benzothiazole as an integral structure in many synthetic and natural bioactive molecules. These derivatives exhibit activities like anti-viral, anti-microbial, anti-tumor, anti-inflammatory, and anti-cancer effects, making them vital for developing therapeutic agents. The review by Bhat and Belagali (2020) emphasizes the synthesis methods of benzothiazole scaffolds and their significant applications across various chemistry fields, underscoring their less toxic effects and enhanced activities when modified (Bhat & Belagali, 2020).
Chemical Inhibitors and Cytochrome P450 Isoforms
In the context of drug metabolism and potential drug-drug interactions, the study of benzothiazole derivatives extends to their role as inhibitors of cytochrome P450 (CYP) isoforms. Khojasteh et al. (2011) review the selectivity of chemical inhibitors, including benzothiazole derivatives, against various CYP isoforms in human liver microsomes, highlighting the critical role these inhibitors play in understanding and predicting metabolic pathways and interactions in drug development (Khojasteh et al., 2011).
Optical and Electronic Applications
Beyond pharmacological applications, benzothiazole derivatives also find utility in optoelectronic materials. The exploration into the luminescent properties of these compounds, as detailed by Lipunova et al. (2018), showcases their relevance in developing electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the versatility of benzothiazole derivatives in synthesizing materials for advanced technological applications (Lipunova et al., 2018).
Anticancer Potentials
Benzothiazole derivatives have been recognized for their anticancer potentials, with studies focusing on the synthesis of novel compounds for chemotherapeutic applications. Kamal et al. (2015) provide an overview of patents filed for benzothiazole-based anticancer, antimicrobial, and anti-inflammatory agents, indicating the increasing importance of this nucleus in drug discovery and the potential for developing effective cancer treatments (Kamal et al., 2015).
Propiedades
IUPAC Name |
(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-9-14-16-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNFUFSIVPUPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)
![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)


![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)

![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)

![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
